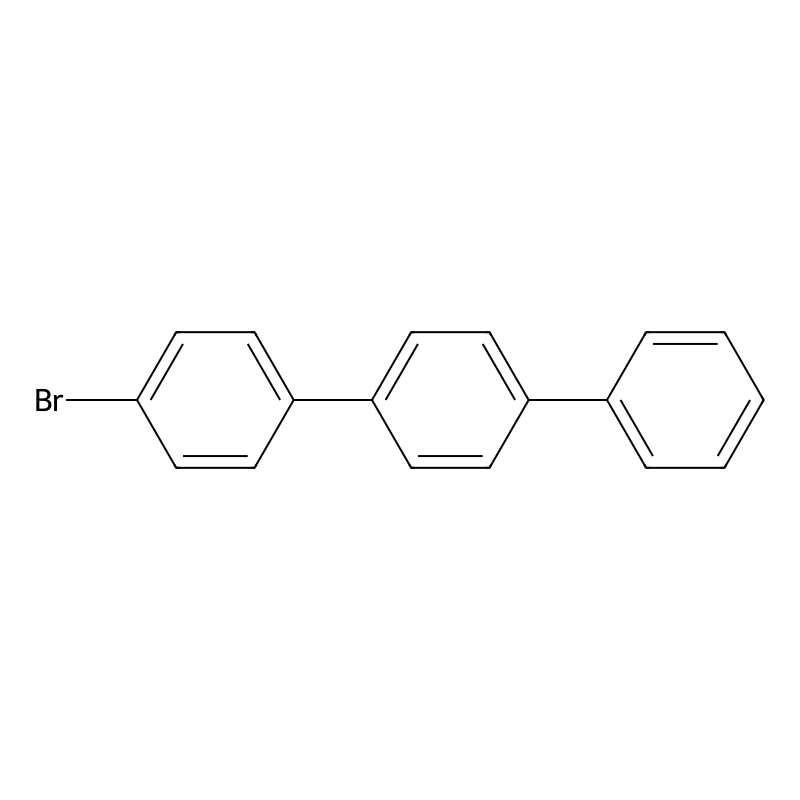4-Bromo-p-terphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic electronics:
- 4-BPT exhibits semiconducting properties, making it a potential candidate for organic field-effect transistors (OFETs) []. Research suggests it can be used to create high-performance OFETs with good charge carrier mobility [].
- Its aromatic structure allows for efficient π-π stacking, which plays a crucial role in charge transport within organic electronic devices [].
Scintillation materials:
- 4-BPT shows scintillation properties, meaning it emits light when exposed to ionizing radiation []. This makes it a potential candidate for scintillation detectors used in various scientific applications, such as high-energy physics experiments and medical imaging [].
- Research is ongoing to explore its potential for developing efficient and cost-effective scintillation materials [].
Liquid crystals:
- 4-BPT exhibits liquid crystalline behavior under specific conditions []. This property allows it to self-assemble into ordered structures, making it potentially useful in liquid crystal displays and other optoelectronic applications [].
- Further research is needed to explore its potential applications in specific liquid crystal technologies.
Other potential applications:
4-Bromo-p-terphenyl is an organic compound with the chemical formula C₁₈H₁₃Br and a molecular weight of 309.21 g/mol. It is classified as a brominated derivative of p-terphenyl, consisting of three connected phenyl rings with a bromine atom attached to one of the terminal rings. The compound appears as a white to almost white crystalline powder, with a melting point of approximately 232 °C .
This compound is notable for its potential applications in various fields, including organic electronics and materials science, due to its unique structural properties.
- Fluorescence: Certain terphenyls exhibit fluorescence, which can be used to label and track proteins in biological experiments.
- Hydrophobic interactions: The aromatic structure of terphenyls can facilitate interaction with hydrophobic regions of proteins.
- Coupling Reactions: It can undergo coupling reactions to form larger aromatic systems, which are essential in synthesizing complex organic molecules.
- Oxidation and Reduction: The compound is capable of being oxidized or reduced under specific conditions, allowing for further functionalization.
- Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, making it versatile for synthetic applications .
Several methods exist for synthesizing 4-bromo-p-terphenyl:
- Bromination of p-terphenyl: Direct bromination of p-terphenyl using bromine or brominating agents under controlled conditions can yield 4-bromo-p-terphenyl.
- Diels-Alder Reaction: A more complex synthesis involves the Diels-Alder condensation reaction with suitable dieneophiles, followed by further transformations to introduce the bromine atom at the desired position .
- Wittig Reaction: This method can also be employed to prepare laterally substituted derivatives by utilizing phosphonium ylides in conjunction with appropriate carbonyl compounds .
4-Bromo-p-terphenyl has several notable applications:
- Liquid Crystals: It is used as a precursor in the synthesis of liquid crystal materials, which are essential in display technologies.
- Organic Electronics: Due to its electronic properties, it finds applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
- Research and Development: The compound serves as an important intermediate in organic synthesis for developing new materials and compounds .
Several compounds share structural similarities with 4-bromo-p-terphenyl. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| p-Terphenyl | C₁₈H₁₄ | Parent compound without bromination |
| 4-Chloro-p-terphenyl | C₁₈H₁₃Cl | Chlorine substitution instead of bromine |
| 4-Iodo-p-terphenyl | C₁₈H₁₃I | Iodine substitution offers different reactivity |
| 1-Bromo-4-(4-phenylphenyl)benzene | C₁₈H₁₃Br | Structural isomer with different bromine position |
Uniqueness: The presence of the bromine atom in 4-bromo-p-terphenyl enhances its reactivity compared to p-terphenyl and allows for unique applications in organic synthesis and materials science that may not be achievable with other halogenated derivatives.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








